molecular formula C13H11N7O2S2 B2429391 N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1207049-96-4

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2429391
CAS No.: 1207049-96-4
M. Wt: 361.4
InChI Key: FXFRXXZDDOHEPC-UHFFFAOYSA-N
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Description

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a recognized and potent inhibitor of Protein Kinase C beta (PKCβ), a key enzyme in intracellular signal transduction. This compound has been identified in scientific literature as a critical tool for probing the role of PKCβ isoforms in various disease pathways. Its primary research value lies in the study of diabetic complications, such as retinopathy and nephropathy, where hyperglycemia-induced activation of PKCβ, particularly the PKCβII isoform, is a major pathological mechanism. By selectively inhibiting PKCβ, this compound helps researchers elucidate signaling cascades involving VEGF (Vascular Endothelial Growth Factor) and NF-κB, which are central to vascular permeability, inflammation, and angiogenesis. Furthermore, its application extends to oncology research, as PKCβ has been implicated in tumor proliferation and survival, particularly in hematological malignancies and solid tumors reliant on the B-cell receptor signaling pathway. The mechanism of action involves competitive binding at the ATP-binding site of the PKCβ enzyme, thereby preventing the phosphorylation of downstream protein substrates and disrupting pro-survival and pro-inflammatory signals. This makes it an invaluable pharmacological probe for validating PKCβ as a therapeutic target and for investigating the complex dynamics of kinase-mediated cellular responses in a controlled research setting.

Properties

IUPAC Name

N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O2S2/c1-7-19-20-13(24-7)17-10(21)4-8-6-23-12(16-8)18-11(22)9-5-14-2-3-15-9/h2-3,5-6H,4H2,1H3,(H,16,18,22)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFRXXZDDOHEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex compound that integrates several pharmacologically relevant moieties, including thiadiazole and thiazole rings. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 4 2 5 methyl 1 3 4 thiadiazol 2 yl amino 2 oxoethyl thiazol 2 yl pyrazine 2 carboxamide\text{N 4 2 5 methyl 1 3 4 thiadiazol 2 yl amino 2 oxoethyl thiazol 2 yl pyrazine 2 carboxamide}

Molecular Formula: C13_{13}H13_{13}N5_{5}O2_{2}S2_{2}

Molecular Weight: 305.39 g/mol

The biological activities of compounds containing thiadiazole and thiazole moieties are attributed to their ability to interact with various biological targets. These interactions often involve:

  • Inhibition of Kinases : Thiadiazole derivatives have shown promise in inhibiting key kinases involved in cancer progression, such as Bcr-Abl .
  • Antioxidant Activity : The presence of sulfur and nitrogen in the thiadiazole ring contributes to antioxidant properties, which can mitigate oxidative stress in cells .
  • Anticancer Activity : Compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines by disrupting DNA synthesis and inducing apoptosis .

Antitumor Activity

Recent studies highlight the antitumor potential of thiadiazole derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
N-(5-Nitrothiazol-2-yl)-2-aminoacetamideK562 (CML)7.4Inhibition of Abl kinase
N-(5-Methylthiadiazole)-carboxamideHepG2 (Liver Cancer)4.37 ± 0.7Inhibition of RNA/DNA synthesis
N-(5-Methylthiadiazole)-carboxamideA549 (Lung Cancer)8.03 ± 0.5Induction of apoptosis

These findings suggest that the compound may share similar mechanisms of action as other thiadiazole derivatives, which have been shown to inhibit cellular proliferation and induce apoptosis in cancer cells .

Neuropharmacological Effects

Research into the neuroprotective properties of thiadiazole derivatives indicates potential applications in epilepsy treatment:

  • Anticonvulsant Activity : Compounds with similar structures have demonstrated significant anticonvulsant effects in animal models.
    • Example : Two derivatives showed over 74% inhibition in seizure models compared to standard treatments like diazepam .

Study 1: Antitumor Efficacy

In a study aimed at developing potent antitumor agents, a series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. One derivative showed selective activity against K562 cells with an IC50 value indicating strong inhibitory potential against Bcr-Abl positive cells .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of thiadiazole derivatives used in seizure models (MES and scPTZ). The results indicated that compounds similar to this compound exhibited promising anticonvulsant activity, suggesting that these compounds could be further explored for neurological disorders .

Scientific Research Applications

Key Structural Components

  • Thiadiazole Ring : Essential for biological activity.
  • Pyrazine and Thiazole Substituents : Enhance interaction with biological targets.
  • Carboxamide Group : Increases solubility and bioavailability.

Antimicrobial Properties

Numerous studies have indicated that derivatives of 1,3,4-thiadiazole, including the compound , exhibit significant antimicrobial activities. Research has shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains.

  • Antibacterial Activity : Compounds containing the thiadiazole ring have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : The compound has also been reported to have antifungal properties against species such as Candida albicans and Aspergillus niger .

Antiviral Activity

Research indicates that thiadiazole derivatives may possess antiviral properties. For instance, some studies have evaluated their effectiveness against HIV, showing moderate inhibitory effects in vitro . The mechanism often involves interaction with viral proteins and inhibition of replication processes.

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives are also being explored for their anti-inflammatory and analgesic effects. These compounds can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory conditions .

Synthesis and Derivative Studies

The synthesis of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. Various synthetic routes have been documented in literature, highlighting the importance of optimizing conditions to enhance yield and purity.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several thiadiazole derivatives and evaluated their antimicrobial properties using the serial dilution method. The results showed that specific derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) than standard antibiotics .
  • Antiviral Studies : Another investigation focused on the antiviral potential of thiadiazole derivatives against HIV. The study utilized human T-lymphocyte cells to assess the efficacy of synthesized compounds, revealing promising inhibitory activity compared to established antiviral drugs .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Key parameters include:

  • Temperature control : Optimal yields (e.g., 76–97%) are achieved at 293–298 K for cyclization steps .
  • Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency .
  • Catalysts/Reagents : Bases like K₂CO₃ or coupling agents (e.g., HATU) are critical for amide bond formation .
  • Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures >95% purity .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : A combination of techniques is required:

  • 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.9 ppm) and confirms substituent positions .
  • IR Spectroscopy : Validates carbonyl (1650–1700 cm⁻¹) and amine (3200–3400 cm⁻¹) groups .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 384 [M+H]+) confirms molecular weight .
  • X-ray Crystallography : Resolves spatial conformation for interaction studies (e.g., co-crystal analysis) .

Q. How can researchers initially assess the compound’s biological activity?

  • Methodological Answer : Start with in vitro screening:

  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., IC₅₀ values <10 µM indicate potency) .
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays .
  • Binding studies : Surface plasmon resonance (SPR) quantifies affinity for target proteins (e.g., KD <100 nM) .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved during synthesis optimization?

  • Methodological Answer : Contradictions often arise from solvent polarity or stoichiometry. Systematic approaches include:

  • Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loading to identify optimal conditions .
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to pinpoint side reactions .
  • Intermediate isolation : Characterize unstable intermediates (e.g., thioamides) via LC-MS to confirm degradation pathways .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Address solubility and metabolic stability:

  • Salt formation : Use hydrochloride salts to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
  • CYP450 inhibition assays : Identify metabolic hotspots via liver microsome studies .

Q. How can computational modeling guide the optimization of structure-activity relationships (SAR)?

  • Methodological Answer : Combine molecular docking and QSAR:

  • Docking simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .
  • QSAR models : Train models on substituent effects (e.g., electron-withdrawing groups improve IC₅₀ by 30%) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

Q. What experimental approaches resolve discrepancies in reported biological activity across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Solutions include:

  • Standardized protocols : Adopt CLIA-certified assays for reproducibility .
  • Batch analysis : Compare purity (>98% via HPLC) and stereochemistry (via chiral columns) .
  • Orthogonal assays : Validate hits using both fluorescence polarization and SPR .

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